BenchChemオンラインストアへようこそ!

ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Xanthine oxidase inhibition Gout and hyperuricemia Enzyme inhibitor screening

Ethyl 2-(2-bromobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 326017-62-3) is a trisubstituted thiazole derivative featuring a 2-bromobenzamido group at the 2-position, a phenyl ring at the 4-position, and an ethyl ester at the 5-position of the thiazole core. This specific substitution pattern distinguishes it from other halogenated or unsubstituted benzamido analogs within the 4-phenylthiazole-5-carboxylate family.

Molecular Formula C19H15BrN2O3S
Molecular Weight 431.3
CAS No. 326017-62-3
Cat. No. B2713592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
CAS326017-62-3
Molecular FormulaC19H15BrN2O3S
Molecular Weight431.3
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3
InChIInChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-8-4-3-5-9-12)21-19(26-16)22-17(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,22,23)
InChIKeyZEANGQIXINPZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-Bromobenzamido)-4-Phenyl-1,3-Thiazole-5-Carboxylate (CAS 326017-62-3): Core Structural Identity and Pharmacophore Positioning for Procurement


Ethyl 2-(2-bromobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 326017-62-3) is a trisubstituted thiazole derivative featuring a 2-bromobenzamido group at the 2-position, a phenyl ring at the 4-position, and an ethyl ester at the 5-position of the thiazole core. This specific substitution pattern distinguishes it from other halogenated or unsubstituted benzamido analogs within the 4-phenylthiazole-5-carboxylate family. The compound is primarily investigated as a synthetic intermediate and a bioactive scaffold in medicinal chemistry, with documented enzyme inhibitory activity against xanthine oxidase (IC₅₀ = 26 nM in spectrophotometric assay [1]) and reported apoptosis-inducing effects in cancer cell lines . Its molecular architecture provides a defined platform for structure–activity relationship (SAR) studies, enabling procurement decisions based on specific, quantifiable biochemical interactions rather than generalized thiazole-class properties.

Why Generic Substitution of Ethyl 2-(2-Bromobenzamido)-4-Phenyl-1,3-Thiazole-5-Carboxylate Fails: Evidence of Halogen- and Position-Dependent Biological Selectivity


Substituting ethyl 2-(2-bromobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate with a generic 'thiazole-5-carboxylate' or other halogenated analog is not scientifically defensible because the bromine atom at the ortho position of the benzamido ring acts as a critical pharmacophoric determinant. In closely related 4-phenylthiazole-5-carboxylate series, the nature and position of the halogen substituent profoundly modulate both antibacterial spectrum and eukaryotic cell penetration [1][2]. Ortho- and para-substituted bromo analogs can exhibit differential binding to FabH (E. coli), with distinct MIC breakpoints against Gram-positive versus Gram-negative organisms [3][4]. Even small perturbations (e.g., ortho-Cl, para-F, or unsubstituted benzamido) alter electron density, hydrogen-bonding capacity, and steric bulk, leading to non-linear changes in potency and selectivity. Therefore, the procurement of this specific compound, rather than a generic alternative, is mandatory for reproducible SAR exploration and candidate nomination in antimicrobial or anticancer programs.

Quantitative Differentiation Evidence for Ethyl 2-(2-Bromobenzamido)-4-Phenyl-1,3-Thiazole-5-Carboxylate: Direct Comparator Data for Informed Procurement


Xanthine Oxidase Inhibition: 26 nM IC₅₀ Versus Unsubstituted Benzamido Analog (138 nM)

The target compound exhibits an IC₅₀ of 26 nM against xanthine oxidase, representing a 5.3-fold improvement over a closely related analog bearing an unsubstituted benzamido group (IC₅₀ = 138 nM) under identical spectrophotometric assay conditions [1]. Both compounds share the same 4-phenylthiazole-5-carboxylate core scaffold and differ only in the ortho-bromine substitution at the benzamido moiety, directly attributing the 81% reduction in IC₅₀ to the presence of the bromine atom. Furthermore, the IC₅₀ of the target compound is comparable to, or better than, several lead thiazole-5-carboxylic acid derivatives reported for xanthine oxidase inhibition (most potent literature compound GK-20: IC₅₀ = 0.45 µM [2]).

Xanthine oxidase inhibition Gout and hyperuricemia Enzyme inhibitor screening

Antifungal Spectrum Advantage Over 4-Fluoro Analog: Broader Activity Against Plant Pathogenic Fungi

The 4-fluorobenzamido analog (ethyl 2-(4-fluorobenzamido)-4-phenylthiazole-5-carboxylate) has documented over 50% growth inhibition against three phytopathogenic fungi: Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum [1]. While directly comparable quantitative MIC data for the 2-bromobenzamido target compound against the same fungal panel is not published in the open literature, the 2-bromobenzamido derivative has been independently reported to possess significant antimicrobial and antifungal activity, with specific MIC values in the range of 25–50 µg/mL against Gram-positive bacterial strains (S. aureus, B. subtilis) [2]. The shift in halogen position from para-fluoro to ortho-bromo is expected to confer differential membrane permeability and binding interactions based on the known structure–antimicrobial activity relationships in phenylthiazole series [3].

Antifungal activity Agricultural fungicide discovery Phytopathogen control

Antibacterial Activity Against Gram-Positive Strains: MIC Comparison Between 2-Bromo and 4-Bromo Isomers

In phenylthiazole-5-carboxylate antibacterial series, the position of bromine substitution on the benzamido ring critically controls antibacterial potency. The target compound (2-bromobenzamido, ortho-substituted) is structurally positioned for engagement with the FabH active site via halogen bonding, as demonstrated in docking studies with E. coli FabH (PDB ID 3IL9) [1]. While the 4-bromobenzamido isomer (para-substituted) has been synthesized and characterized, published direct MIC comparisons between the 2-bromo and 4-bromo isomers are not currently available in the peer-reviewed literature. However, SAR studies across broader phenylthiazole series consistently show that ortho-substituted halogen derivatives exhibit superior antibacterial activity against Gram-positive organisms (MIC 7–25 µg/mL) compared to para-substituted analogs (MIC typically >50 µg/mL) [2][3].

Antibacterial screening FabH inhibition Gram-positive pathogen targeting

Apoptosis Induction in Cancer Cell Lines: 2-Bromobenzamido Substitution as a Key Structural Determinant

Ethyl 2-(2-bromobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has been specifically reported to induce apoptosis in cancer cell lines through modulation of cell signaling pathways . In structure–activity relationship studies of benzothiazole and thiazole derivatives bearing amide moieties, the presence of halogen substituents (particularly bromine at the ortho position) consistently enhances antiproliferative activity and apoptosis induction compared to unsubstituted or methyl-substituted analogs [1][2]. For example, benzothiazole carbamates and amides with bromine substituents demonstrated submicromolar antiproliferative activity against MCF-7 breast cancer cells and induced specific G2/M cell cycle arrest with apoptosis [1]. While direct IC₅₀ values for the target compound against a defined cancer cell panel are not yet available in the public domain, its structural homology to these active benzothiazole-apoptosis inducers positions it as a logical procurement candidate for anticancer SAR expansion at the thiazole core.

Anticancer drug discovery Apoptosis induction Thiazole-based cytotoxicity

Validated Research and Industrial Application Scenarios for Ethyl 2-(2-Bromobenzamido)-4-Phenyl-1,3-Thiazole-5-Carboxylate Based on Quantitative Evidence


Xanthine Oxidase Inhibitor Lead Optimization for Gout and Hyperuricemia

The 26 nM IC₅₀ against xanthine oxidase [1] makes this compound a strong candidate for lead optimization programs targeting uric acid-lowering therapies. The observed 5.3-fold potency advantage over the unsubstituted benzamido analog provides a clear SAR vector for further chemical exploration around the ortho-bromine position. Procurement of this specific compound allows direct benchmarking against clinical xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) in comparative enzyme kinetics studies.

FabH-Targeted Antibacterial Discovery Against Gram-Positive Pathogens

Given the class-level evidence for FabH inhibition [2] and the documented antibacterial MIC values of 25–50 µg/mL against S. aureus and B. subtilis [3], this compound serves as a reference standard for 2-bromobenzamido-thiazole libraries targeting fatty acid biosynthesis in Gram-positive bacteria. The ortho-bromine substitution pattern is predicted to form halogen bonds within the FabH active site (based on docking of analogous 3-bromo-N-(4-phenylthiazol-2-yl)benzamide into E. coli FabH, PDB ID 3IL9 [2]), providing a rationale for selecting this compound over para-substituted or non-halogenated analogs.

Antifungal Structure–Activity Relationship Expansion for Agricultural Fungicide Discovery

Although direct antifungal data for the target compound on phytopathogenic fungi are not published, the established antifungal activity of the 4-fluorobenzamido analog against Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum (>50% growth inhibition) [4] supports the thiazole-5-carboxylate scaffold as a viable antifungal pharmacophore. Procurement of the 2-bromobenzamido derivative enables head-to-head comparison of ortho-bromo versus para-fluoro substitution effects on antifungal spectrum, informing rational design of agricultural fungicide candidates.

Chemical Biology Tool for Probing Halogen Bonding in Protein–Ligand Interactions

The ortho-bromine substituent provides a strong halogen bond donor, making this compound suitable as a chemical probe for studying halogen bonding contributions to molecular recognition in thiazole-binding protein targets. The availability of the structurally analogous 4-fluorobenzamido [4], 4-bromobenzamido, and unsubstituted benzamido [1] derivatives allows systematic comparison of halogen bonding effects on target engagement and selectivity, generating high-quality SAR data for computational model validation.

Quote Request

Request a Quote for ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.